2-Chloro-6-fluoro-3-nitrobenzonitrile
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Overview
Description
2-Chloro-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a solid at room temperature and is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by the presence of chloro, fluoro, and nitro substituents on a benzonitrile ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-Chloro-6-fluorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the aromatic ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-Chloro-6-fluoro-3-aminobenzonitrile.
Oxidation: Formation of corresponding benzoic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-nitrobenzonitrile is largely dependent on its chemical reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical syntheses .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Fluoro-3-nitrobenzonitrile: Lacks the chloro group, which affects its reactivity and physical properties.
6-Chloro-2-nitrobenzonitrile: Different positioning of substituents, leading to variations in chemical behavior and applications.
Uniqueness: 2-Chloro-6-fluoro-3-nitrobenzonitrile is unique due to the combination of chloro, fluoro, and nitro groups on the benzonitrile ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANGCBQAQNWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381624 |
Source
|
Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226419-18-7 |
Source
|
Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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